molecular formula C12H15N3O B1290973 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 271798-46-0

4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1290973
M. Wt: 217.27 g/mol
InChI Key: AQELBTNRMQGZBP-UHFFFAOYSA-N
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Description

The compound "4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions and yielded excellent results . Similarly, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones involved the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one."

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using X-ray diffraction analysis. For example, the crystal structure of 4-phenyl-5-(1't-butyl-5'-methyl-4'-pyrazolyl)-1,2,4-triazol-3-thione was determined by single-crystal X-ray diffraction, confirming the thione tautomeric form . The structure of these compounds can also exhibit tautomerism, as seen in the study of 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole tautomers .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives can undergo various chemical reactions, including acetylation, methylation , and reduction . These reactions can lead to the formation of new compounds with different properties and potential applications. The reactivity of the triazole ring allows for the introduction of various substituents, which can significantly alter the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of techniques, including elemental analyses, IR, NMR, UV spectral data, and potentiometric titrations in non-aqueous solvents . These compounds can exhibit antioxidant activities, which are assessed using assays such as free radical scavenging and metal chelating activity . The acidity of these compounds can be influenced by the solvent and molecular structure, as determined by potentiometric titrations . Additionally, the lipophilicity and thermal stability of these compounds can be studied using HPLC and thermal degradation methods .

Scientific Research Applications

Antimicrobial Activities

4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been studied for their antimicrobial activities. Research has shown that certain derivatives possess good or moderate activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some of them to exhibit significant antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Chemical Structure and Transformations

The chemical structure and transformations of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been a subject of research. Gostevskii et al. (2020) explored the oxidation of 4-phenyl-1-pivaloylsemicarbazide, leading to the formation of structurally isomeric 1,2,4-triazole derivatives (Gostevskii, Albanov, Vashchenko, & Lazareva, 2020).

Antimicrobial and Antileishmanial Activity

Ustabaş et al. (2020) synthesized and characterized a derivative, assessing its antimicrobial and antileishmanial activities. They found the compound to have low effectiveness against certain bacterial species but high antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Pharmaceutical Impurities

In pharmaceutical research, the impurities of triazole derivatives in drugs are of interest. Gao et al. (2012) examined the impurities in a nonpeptide angiotensin AT1 receptor antagonist and identified four process impurities in the compound (Gao, Liu, Ji, Wu, & Xu, 2012).

Antioxidant Activities

Some 1,2,4-triazole derivatives are investigated for their antioxidant activities. Alkan et al. (2007) synthesized novel derivatives and assessed their antioxidant properties, finding some compounds to exhibit significant activities (Alkan, Yüksek, Islamoglu, Bahçeci, Calapoğlu, Elmastaş, Aksit, & Ozdemir, 2007).

Synthesis Methods

Research on the synthesis methods of 1,2,4-triazole derivatives is also notable. Mohammadi and Adib (2014) described a microwave-assisted one-pot synthesis method for triazole derivatives, emphasizing efficient and high-yield synthesis techniques (Mohammadi & Adib, 2014).

Future Directions

The low molecular weight of the reported 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds suggests the possibility for further exploring the chemical space in order to obtain new analogues with improved potency .

properties

IUPAC Name

4-butyl-3-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQELBTNRMQGZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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